![molecular formula C9H14 B14159755 Syn-Tricyclo[6.1.0.02,4]nonane CAS No. 81969-71-3](/img/structure/B14159755.png)
Syn-Tricyclo[6.1.0.02,4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Syn-Tricyclo[6.1.0.02,4]nonane is a polycyclic hydrocarbon with the molecular formula C9H14. It is characterized by its unique tricyclic structure, which includes three interconnected rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Syn-Tricyclo[6.1.0.02,4]nonane typically involves the cyclization of suitable precursors under specific conditions. One common method includes the oxidation of enantiopure bicyclo[3.3.1]nonane-2,6-dione using thallium(III) nitrate in methanol . This reaction yields the desired tricyclic structure through a series of oxidation and cyclization steps.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the synthetic route would depend on the availability of starting materials and the efficiency of the cyclization process.
化学反応の分析
Types of Reactions: Syn-Tricyclo[6.1.0.02,4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the tricyclic framework.
Common Reagents and Conditions:
Oxidation: Thallium(III) nitrate in methanol is commonly used for oxidation reactions.
Reduction: Hydrogenation using platinum oxide as a catalyst is a typical reduction method.
Substitution: Various reagents, such as halogens or organometallic compounds, can be used for substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions include diketones, reduced hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Syn-Tricyclo[6.1.0.02,4]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic compounds and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific properties, such as high stability or unique electronic characteristics.
作用機序
The mechanism by which Syn-Tricyclo[6.1.0.02,4]nonane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s tricyclic structure facilitates the formation of stable diketone intermediates. The molecular targets and pathways involved in these reactions are influenced by the compound’s ability to stabilize transition states and intermediates through its rigid framework .
類似化合物との比較
Bicyclo[3.3.1]nonane: This compound shares a similar polycyclic structure but with fewer rings.
Tricyclo[3.2.2.0]nonene: Another polycyclic hydrocarbon with a different ring arrangement and properties.
Uniqueness: Syn-Tricyclo[6.1.0.02,4]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical reactivity and stability. Its ability to undergo a variety of chemical reactions and form stable intermediates makes it valuable for synthetic applications and research.
特性
CAS番号 |
81969-71-3 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
tricyclo[6.1.0.02,4]nonane |
InChI |
InChI=1S/C9H14/c1-2-6-4-8(6)9-5-7(9)3-1/h6-9H,1-5H2 |
InChIキー |
UUVWYZVMXOZWNF-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC2C3CC3C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


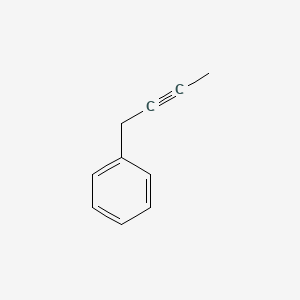
![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)
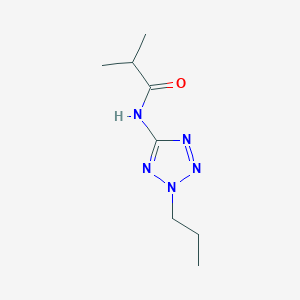
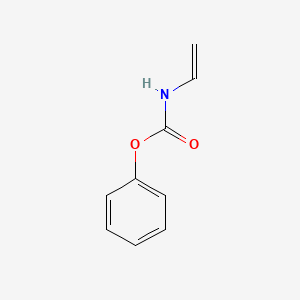
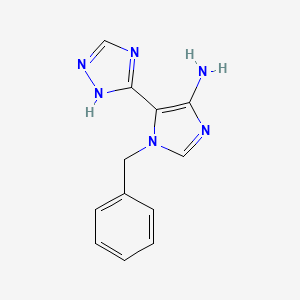
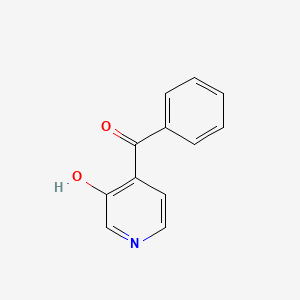
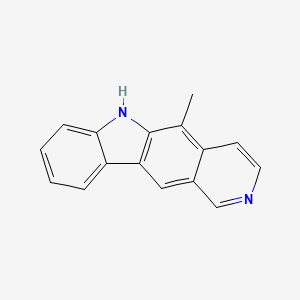
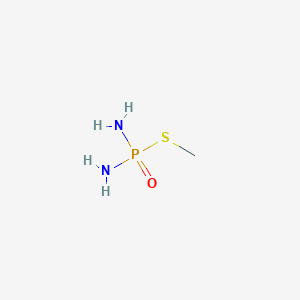
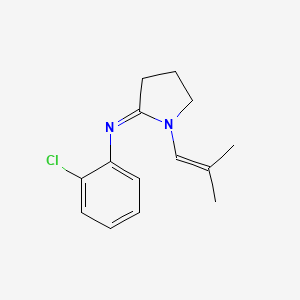
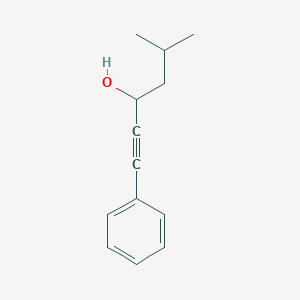
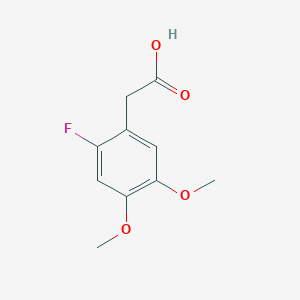
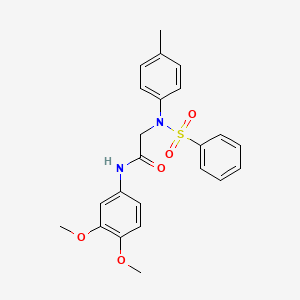
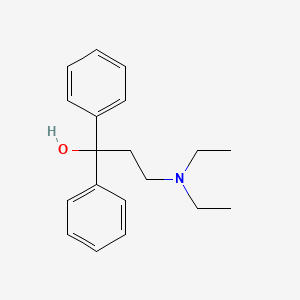
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
